molecular formula C78H138N20O16 B139691 Mastoparan B CAS No. 137354-65-5

Mastoparan B

Cat. No. B139691
M. Wt: 1612.1 g/mol
InChI Key: NSFBOCKFBVQQKB-CQWNSWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mastoparan B is a cationic, amphiphilic tetradecapeptide (LKLKSIVSWAKKVL-CONH 2) isolated from the venom of the hornet Vespa basalis . It is the major active component of the venom and causes degranulation of mast cells as well as haemolytic activity on chicken, human and sheep erythrocytes . It also exhibits antimicrobial activity against both Gram-positive and -negative bacteria .


Synthesis Analysis

Mastoparan B, a tetradecapeptide toxin, was synthesized chemically . The physical and biological properties of both the native and synthetic peptides were studied and proved to be identical .


Molecular Structure Analysis

The predicted structure of Mastoparan B and its analog have characteristic features of linear cationic peptides rich in hydrophobic and basic amino acids without disulfide bonds . The secondary structure and the biological activity of six designed analogs are studied .


Physical And Chemical Properties Analysis

Mastoparan B has a molecular weight of 1612.05 . It is a small peptide (commonly tetradecapeptides with an amidated C-terminal) that were originally described for promoting degranulation and the release of histamine in mast cells .

Scientific Research Applications

Antitumor Activity

Mastoparan B has been observed to induce apoptosis in B16F10-Nex2 melanoma cells through the intrinsic mitochondrial pathway, suggesting its potential in cancer therapy. In murine models, it reduced the growth of subcutaneous melanoma and increased survival rates, demonstrating its effectiveness against tumor development (Azevedo et al., 2015).

Anti-Adipogenic Effects

Mastoparan B analogs have shown anti-adipogenic effects on 3T3-L1 preadipocytes, inhibiting preadipocyte differentiation and decreasing the expression of adipogenic transcription factors. This indicates its potential use in treating obesity (Kim et al., 2018).

Antimicrobial Activity

Mastoparan B exhibits significant antimicrobial properties. For instance, a study showed its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating its potential application in antimicrobial drug development (Silva et al., 2017).

Antioxidative Activities

Research has evaluated the antioxidative activities of amino acid substitutions on Mastoparan-B, revealing its potential as an antioxidant in therapeutic applications (Yang et al., 2011).

Mitochondrial Delivery for Cancer Therapy

Mastoparan B has been used in transferrin-modified liposomes for selective delivery to mitochondria of tumor cells, showing promise in targeted cancer therapy (Yamada et al., 2005).

Molecular Cloning and Processing

The molecular cloning of Mastoparan B and its processing enzyme from Vespa basalis has been explored, providing insights into its biochemical synthesis and potential for large-scale production (Lee et al., 2007).

Safety And Hazards

Mastoparan B may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and contaminated work clothing should not be allowed out of the workplace .

Future Directions

Mastoparan B has been found to have high antimicrobial activity and low hemolytic activity, making it a potentially attractive target for further studies . The high mortality associated with invasive fungal infections, narrow spectrum of available antifungals, and increasing evolution of antifungal resistance necessitate the development of alternative therapies .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFBOCKFBVQQKB-LTKSBDBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H138N20O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160142
Record name Mastoparan B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1612.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mastoparan B

CAS RN

137354-65-5
Record name Mastoparan B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137354655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mastoparan B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
525
Citations
H Memariani, D Shahbazzadeh… - Chemical Biology & …, 2017 - Wiley Online Library
… , a series of short hybrid antimicrobial peptides combined by different fragments of venom‐derived alpha‐helical antimicrobial peptides pEM‐2, mastoparan‐VT1, and mastoparan‐B …
Number of citations: 36 onlinelibrary.wiley.com
CL Ho, LL Hwang, YL Lin, CT Chen, HM Yu… - European journal of …, 1994 - Elsevier
… A synthetic mastoparan B analog in which lysine at position 2 was replaced by asparagine … phenylalanine in mastoparan B did not affect its activity. It is concluded that mastoparan B is …
Number of citations: 29 www.sciencedirect.com
S Masoumi, MR Shakibaie… - Archives of Pediatric …, 2018 - brieflands.com
… Our results showed that the combination of mastoparan-B and indolicidin peptides is a suitable candidate for substitution of the antibiotics for topical treatment of infections caused by …
Number of citations: 8 brieflands.com
NG Park, Y Yamato, S Lee… - … : Original Research on …, 1995 - Wiley Online Library
Mastoparan B (MP‐B), an amphiphiphilic α‐helical peptide newly isolated from the hornet Vespa basalis, was studied in comparison with mastoparan (MP), in terms of interaction with …
Number of citations: 78 onlinelibrary.wiley.com
VSY Lee, WC Tu, TR Jinn, CC Peng… - Insect molecular …, 2007 - Wiley Online Library
… Whether DPP-IV is involved in the maturation processing of mastoparan B … of mastoparan B prior to its maturation, a cDNA fragment encoding the precursor polypeptide of mastoparan B …
SY Lee, NG Park, MU Choi - FEBS letters, 1998 - Elsevier
Mastoparan B (MP-B), an amphiphilic α-helical peptide isolated from hornet venom, and its Ala-substituted analogs were examined for their effectiveness on phospholipase D (PLD) …
Number of citations: 27 www.sciencedirect.com
CL Ho, YP Shih, KT Wang, HM Yu - Toxicon, 2001 - Elsevier
… Mastoparan B isolated from hornet venom caused a short-term decrease in arterial blood … Mastoparan B has four Lys residues located at the positions 2, 4, 11 and 12 of the peptide. Lys …
Number of citations: 27 www.sciencedirect.com
EJ Lim, EGT Leng, NDT Tram, MH Periayah, PLR Ee… - Molecules, 2022 - mdpi.com
… , magainin 2, cecropin A, and mastoparan B) against a panel of clinically relevant pathogens, … Among the four peptides, mastoparan B (MB) displayed potent antifungal activity, whereas …
Number of citations: 2 www.mdpi.com
CC Chuang, WC Huang, HM Yu, KT Wang… - Biochimica et Biophysica …, 1996 - Elsevier
Mastoparan-B, a tetradecapeptide isolated from the venom of the hornet Vespa basalis, belongs to the mastoparan analogs of vespid venom with the lysine residues common for all …
Number of citations: 36 www.sciencedirect.com
K Yu, Y Kim, S Kang, N Park… - The Journal of Peptide …, 2000 - Wiley Online Library
Mastoparan B (MP‐B), an antimicrobial cationic tetradecapeptide amide isolated from the venom of the hornet Vespa basalis, is an amphiphilic α‐helical peptide. MP‐B possesses a …
Number of citations: 29 onlinelibrary.wiley.com

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